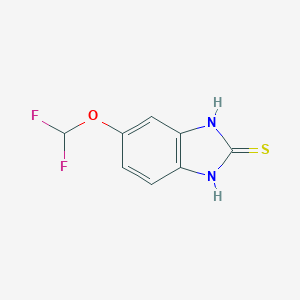

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

説明

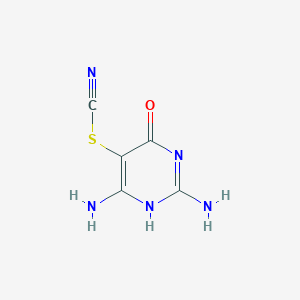

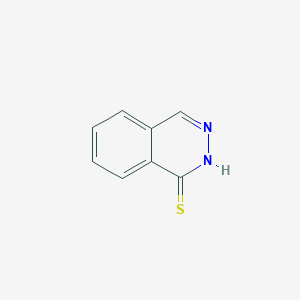

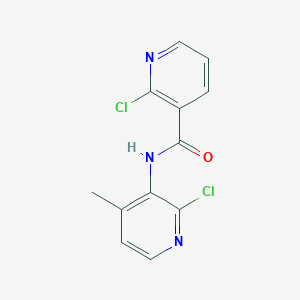

5-ジフルオロメトキシ-2-メルカプトベンゾイミダゾールは、分子式C8H6F2N2OS、分子量216.21 g/molの化学化合物です 。これはベンゾイミダゾールの誘導体であり、5位にジフルオロメトキシ基、2位にメルカプト基を特徴としています。この化合物は、胃食道逆流症やその他の胃腸障害の治療に使用されるプロトンポンプ阻害剤であるパンタプラゾールの合成における中間体としての役割で知られています .

2. 製法

合成経路と反応条件: 5-ジフルオロメトキシ-2-メルカプトベンゾイミダゾールの合成は、通常、4-ジフルオロメトキシ-o-フェニレンジアミンをアルカリと二硫化炭素と水溶媒中で反応させることから始まります。このプロセスには、縮合反応と環化反応の2つの主要な段階が含まれます .

工業的製法: 工業的な設定では、この化合物の合成は、しばしば同様の反応条件を使用してスケールアップされ、温度、pH、反応時間の慎重な制御により、高収率と純度が確保されます。製品は通常、再結晶またはクロマトグラフィー技術によって精製されます .

反応の種類:

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

求核剤: ハロアルカン、アシルクロリド。

主要な生成物:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole typically involves the reaction of 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent. The process includes two main stages: a condensation reaction followed by a cyclization reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using similar reaction conditions, with careful control of temperature, pH, and reaction time to ensure high yield and purity. The product is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: 5-Difluoromethoxy-2-mercaptobenzimidazole can undergo oxidation reactions, particularly when used as an intermediate in the synthesis of pantoprazole.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the mercapto group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

科学的研究の応用

5-ジフルオロメトキシ-2-メルカプトベンゾイミダゾールは、特に医薬品化学および創薬の分野において、科学研究で広く使用されています。その主な用途は、広く使用されているプロトンポンプ阻害剤であるパンタプラゾールの合成における中間体です 。 さらに、α-グルコシダーゼ阻害剤の調製にも使用されており、潜在的な抗糖尿病活性について研究されています .

生化学の分野では、この化合物はさまざまな生物活性分子の合成のための構成ブロックとして役立ちます。その独特の化学構造により、フッ素原子の容易な導入が可能になり、得られる化合物の生物活性と代謝安定性を高めることができます .

作用機序

5-ジフルオロメトキシ-2-メルカプトベンゾイミダゾールの主な作用機序は、パンタプラゾールの合成における中間体としての役割に関連しています。パンタプラゾールは、胃粘膜のH+/K+ ATPase酵素を阻害することにより作用し、胃酸の産生を減少させます 。この化合物中のジフルオロメトキシ基とメルカプト基は、その反応性と活性薬物分子の形成能力に寄与しています。

類似化合物:

2-メルカプトベンゾイミダゾール: メルカプト基を持つ別のベンゾイミダゾール誘導体ですが、ジフルオロメトキシ基はありません.

5-メトキシ-2-メルカプトベンゾイミダゾール: 構造は似ていますが、ジフルオロメトキシ基の代わりにメトキシ基を持っています.

ユニークさ: 5-ジフルオロメトキシ-2-メルカプトベンゾイミダゾールは、ジフルオロメトキシ基の存在によりユニークです。この基は、疎水性と代謝安定性の向上などの明確な化学的特性を付与します。これにより、パンタプラゾールなどの薬物の合成における貴重な中間体となり、これらの薬物の生物活性には特定の構造的特徴が必要となります .

類似化合物との比較

2-Mercaptobenzimidazole: Another benzimidazole derivative with a mercapto group, but lacking the difluoromethoxy group.

5-Methoxy-2-mercaptobenzimidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: 5-Difluoromethoxy-2-mercaptobenzimidazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of drugs like pantoprazole, which require specific structural features for their biological activity .

特性

IUPAC Name |

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMVPNAZPFZXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243352 | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-62-7 | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in pharmaceutical chemistry?

A1: 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole serves as a crucial starting material in the synthesis of Pantoprazole Sodium [, , ]. Pantoprazole Sodium is a proton pump inhibitor used to treat gastric acid-related conditions.

Q2: What are the common synthetic routes to obtain 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A2: Several synthetic approaches exist:

- From Paracetamol: A novel process involves synthesizing N-(4-difluoromethoxyphenyl)-acetamide from paracetamol using a pressure-tight autoclave. Factors like pressure, solvent, catalyst, and base significantly influence yield. Optimal conditions involve isopropanol as the solvent, PEG-400 as the catalyst, and potassium carbonate as the base under 0.5 MPa pressure []. Subsequent steps involve reducing the nitro-compound with a palladium carbon catalyst and reacting it with carbon disulfide for one-pot cyclization to yield 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole [].

- From 4-Difluoromethoxy-o-phenylenediamine: An alternative method uses 4-Difluoromethoxy-o-phenylenediamine as the primary starting material. Reacting it with carbon disulfide and a base in water under controlled conditions leads to a condensation reaction followed by cyclization, yielding 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This method eliminates the use of organic solvents, enhancing its green chemistry profile.

Q3: What are the potential genotoxic impurities associated with 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A3: Research highlights the presence of six potential genotoxic impurities (PGIs) in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. These impurities necessitate careful monitoring and control during the manufacturing process to ensure the safety of Pantoprazole Sodium.

Q4: How are these genotoxic impurities analyzed and quantified?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a sensitive and reliable method for analyzing and quantifying the six PGIs in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This technique enables the detection of these impurities at levels relevant to toxicological concerns.

Q5: Has 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole been explored for applications beyond Pantoprazole Sodium synthesis?

A5: Beyond its role in Pantoprazole Sodium production, research explores the potential of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in developing novel fluorobenzimidazole derivatives with antibacterial and antifungal properties [, ]. This involves reacting the compound with various 2-chloro-N-phenylacetamide derivatives to create a library of compounds for antimicrobial screening.

Q6: What challenges are associated with the synthesis and crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A6: A key challenge lies in controlling the agglomeration of crystals during the reactive crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This agglomeration can impact the purity and downstream processing of the compound.

Q7: Are there specific impurities associated with the Pantoprazole Sodium synthesis using 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A7: Research describes the preparation and characterization of specific impurities, including Pantoprazole Sodium oxynitride impurity [] and Pantoprazole Sodium sulfone-nitrogen oxidized impurity []. Understanding their formation pathways is crucial for optimizing the synthesis and purification of Pantoprazole Sodium.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)

![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)